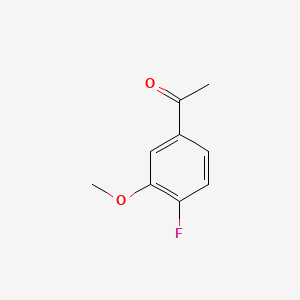

1-(4-Fluoro-3-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEGFUCYOHBDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379080 | |

| Record name | 1-(4-fluoro-3-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64287-19-0 | |

| Record name | 1-(4-Fluoro-3-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64287-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluoro-3-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS 64287-19-0)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic profile, synthesis, and role in the creation of advanced therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is a substituted acetophenone that serves as a versatile building block in chemical synthesis. Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 64287-19-0 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Appearance | Cream to pale yellow solid |

| Melting Point | 51 - 53 °C[1][2] |

| Boiling Point | No data available |

| Density | No data available |

| Solubility | No data available |

| IUPAC Name | This compound |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | No specific data found in the search results. |

| ¹³C NMR | No specific data found in the search results. |

| Mass Spectrometry | No specific data found in the search results. |

| Infrared (IR) | No specific data found in the search results. |

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoroanisole using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][3][4] The methoxy group (-OCH₃) and the fluorine atom (-F) are ortho, para-directing groups. In this case, the acylation occurs predominantly at the para position to the fluorine atom, which is also ortho to the methoxy group, driven by steric and electronic effects.

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol

The following is a representative procedure based on established Friedel-Crafts acylation methods.[3]

Materials:

-

2-Fluoroanisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 100-mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.

-

Reagent Addition: Suspend anhydrous aluminum chloride (1.1 equivalents) in 15 mL of anhydrous dichloromethane in the flask. Cool the mixture to 0°C using an ice-water bath.

-

Slowly add acetyl chloride (1.1 equivalents), dissolved in 10 mL of anhydrous dichloromethane, to the cooled suspension via the addition funnel over 10-15 minutes with continuous stirring.

-

After the formation of the acylium ion complex, add 2-fluoroanisole (1.0 equivalent), dissolved in 10 mL of anhydrous dichloromethane, dropwise over 20-30 minutes, maintaining the temperature at 0°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 25 g) and 15 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development

The "3-fluoro-4-methoxyphenyl" moiety is a valuable pharmacophore in modern drug design. This compound serves as a key intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

Case Study: Synthesis of a PI3Kδ Inhibitor

This compound is a precursor for the synthesis of potent and selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. One such inhibitor is (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) , which has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[5][6]

The synthesis of this complex molecule involves the initial elaboration of the 3-fluoro-4-methoxyphenyl fragment, for which this compound is a logical starting material. The ethanone group can be transformed through various synthetic steps (e.g., halogenation, substitution, condensation) to build the pyrazolopyrimidine core of the final drug molecule.

Caption: Logical pathway from the core chemical to a complex drug molecule.

Safety and Handling

This compound is classified as an irritant.[1][2] Proper safety precautions must be observed during its handling and use.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

This document provides a summary of the available technical information for this compound. Researchers should always consult comprehensive Safety Data Sheets (SDS) before use and refer to the primary literature for detailed experimental procedures.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4'-Fluoro-3'-methoxyacetophenone, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. scribd.com [scribd.com]

- 5. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(4-Fluoro-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided. Furthermore, this guide explores its primary application as a precursor in the synthesis of chalcones, a class of compounds with significant pharmacological interest. An experimental workflow for the synthesis and characterization of a chalcone derivative is presented, including a mandatory visualization to guide laboratory practice. This document serves as a critical resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, also known as 4'-Fluoro-3'-methoxyacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure features a phenyl ring substituted with a fluorine atom, a methoxy group, and an acetyl group.

Structure:

IUPAC Name: this compound[1]

SMILES: COC1=C(F)C=CC(=C1)C(C)=O[1]

InChI Key: PFEGFUCYOHBDJF-UHFFFAOYSA-N[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 64287-19-0 | [1][2] |

| Molecular Formula | C9H9FO2 | [1][2] |

| Molecular Weight | 168.17 g/mol | [1][2] |

| Appearance | Cream to pale yellow to yellow to pale brown crystals or powder | [1] |

| Melting Point | 50.5-56.5 °C | [1] |

| Assay (GC) | ≥97.5% | [1] |

| Solubility | Soluble in organic solvents. |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Friedel-Crafts acylation of 2-fluoroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures for similar aromatic compounds.

Materials:

-

2-Fluoroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a stirred solution of 2-fluoroanisole in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add anhydrous aluminum chloride portion-wise.

-

Once the addition of aluminum chloride is complete, add acetyl chloride dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

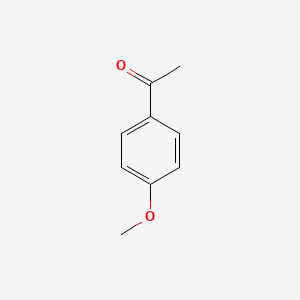

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its primary utility lies in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids.[3] Chalcones are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and anticancer properties.[3] The presence of the fluoro and methoxy groups on the phenyl ring of this compound can significantly influence the biological activity of the resulting chalcone derivatives.

Synthesis of Chalcones

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde in the presence of a base.

Experimental Workflow: Synthesis and Characterization of a Chalcone Derivative

The following diagram illustrates a typical experimental workflow for the synthesis of a chalcone derivative starting from this compound and a substituted benzaldehyde.

Caption: Experimental workflow for chalcone synthesis.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its well-defined structure and reactivity allow for the efficient synthesis of a variety of derivatives, most notably chalcones, which are of significant interest in drug discovery programs. The synthetic protocols and experimental workflows detailed in this guide provide a solid foundation for researchers to utilize this compound in their scientific endeavors. Further exploration of the biological activities of novel compounds derived from this versatile intermediate is a promising area for future research.

References

Physical and chemical properties of 1-(4-Fluoro-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-3-methoxyphenyl)ethanone, a substituted acetophenone, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and potential biological activities of this compound.

Physicochemical Properties

The properties of this compound are summarized below. Data is compiled from various sources and includes both experimental and predicted values.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 64287-19-0 | N/A |

| Molecular Formula | C₉H₉FO₂ | N/A |

| Molecular Weight | 168.17 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

Physical Properties

| Property | Value | Reference |

| Melting Point | 49-52 °C | N/A |

| Boiling Point | 124 °C at 10 mmHg | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | N/A |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.61 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (dd, J=10.8, 2.0 Hz, 1H), 7.18 (t, J=8.4 Hz, 1H), 3.95 (s, 3H), 2.58 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.5, 157.8 (d, J=252.0 Hz), 147.9 (d, J=11.0 Hz), 125.8, 124.9 (d, J=3.0 Hz), 115.8 (d, J=22.0 Hz), 112.9, 56.4, 26.5 |

| Infrared (IR) | ν (cm⁻¹): 1678 (C=O), 1615, 1515 (C=C, aromatic), 1275 (C-O), 1230 (C-F) |

| Mass Spectrometry (MS) | m/z: 168.06 (M⁺), 153.04, 125.04, 97.03 |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation of 2-Fluoroanisole

This protocol describes a general method for the synthesis of this compound via Friedel-Crafts acylation of 2-fluoroanisole.

Materials:

-

2-Fluoroanisole

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of 2-fluoroanisole (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow for Synthesis

Analytical Methods

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited in publicly available literature, research on structurally similar compounds provides valuable insights into its potential pharmacological effects.

A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , has been shown to suppress pro-inflammatory responses in activated microglia by blocking the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This suggests that this compound may possess similar anti-inflammatory properties.

Postulated Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors (e.g., Toll-like receptor 4), triggering downstream signaling cascades that lead to the activation of NF-κB and MAPKs (including p38, JNK, and ERK).

-

NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and various interleukins.

-

MAPK Pathway: The MAPK pathways are also activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory mediators.

It is hypothesized that this compound may inhibit the phosphorylation of key signaling molecules in these pathways, thereby preventing the nuclear translocation of NF-κB and the activation of MAPKs. This would lead to a reduction in the production of pro-inflammatory mediators.

Hypothesized Signaling Pathway Inhibition

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its synthesis is achievable through established organic chemistry reactions, and its purity and identity can be confirmed using standard analytical techniques. Based on the activity of structurally related molecules, it is a promising candidate for further investigation as an anti-inflammatory agent. The detailed protocols and hypothesized mechanism of action presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and similar compounds. Further studies are warranted to elucidate its precise biological activities and to validate its effects on the NF-κB and MAPK signaling pathways.

1-(4-Fluoro-3-methoxyphenyl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Fluoro-3-methoxyphenyl)ethanone, including its molecular weight and formula. It also outlines a general experimental approach for its synthesis and analysis, crucial for its application in research and development.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a foundational dataset for laboratory and developmental work.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [1][2][3][4] |

| Molecular Weight | 168.17 g/mol | [1][2][3] |

| CAS Number | 64287-19-0 | [1] |

| Appearance | Light yellow to green-yellow solid | [1] |

| Melting Point | 51°C to 53°C | [3] |

| Purity (Typical) | ≥98.0% | [1][3] |

Experimental Protocols

A plausible synthetic route could involve the acylation of 1-fluoro-2-methoxybenzene. The following is a generalized protocol that would require optimization for this specific substrate.

General Synthesis Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet for inert atmosphere maintenance (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with a Lewis acid catalyst (e.g., aluminum chloride) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Substrate Addition: 1-Fluoro-2-methoxybenzene is dissolved in the same anhydrous solvent and added to the dropping funnel.

-

Acylating Agent: Acetyl chloride or acetic anhydride is added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.

-

Reaction Progression: The solution of 1-fluoro-2-methoxybenzene is added dropwise to the stirred reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and may be heated to reflux to ensure completion.

-

Work-up: The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed with a sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While specific spectral data for this compound was not found, analysis of related structures can provide expected chemical shift ranges.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight. A typical GC-MS analysis would involve dissolving the sample in a volatile organic solvent and injecting it into the GC, which separates the components before they are detected and identified by the mass spectrometer.

Conceptual Diagrams

The following diagrams illustrate the conceptual workflows for the synthesis and analysis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: General workflow for the analytical characterization of the final product.

References

Spectroscopic Profile of 1-(4-Fluoro-3-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Fluoro-3-methoxyphenyl)ethanone, also known as 4'-Fluoro-3'-methoxyacetophenone. The structural and analytical data presented herein are essential for its identification, characterization, and application in research and development, particularly in the fields of medicinal chemistry and material science. While experimental spectra for this specific compound are not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and available data for structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4'-Fluoro-3'-methoxyacetophenone

-

CAS Number: 64287-19-0

-

Molecular Formula: C₉H₉FO₂

-

Molecular Weight: 168.17 g/mol

Predicted ¹H NMR Spectral Data

The ¹H Nuclear Magnetic Resonance (NMR) spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR data for this compound in a deuterated chloroform (CDCl₃) solvent is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.7 | dd | 1H | H-6 |

| ~7.4 - 7.5 | m | 1H | H-2 |

| ~7.1 - 7.2 | t | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -COCH₃ |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). The coupling constants (J) for the aromatic protons are expected to be in the range of 2-9 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~148 | C-3 |

| ~131 | C-1 |

| ~125 | C-6 |

| ~115 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~113 | C-2 |

| ~56 | -OCH₃ |

| ~26 | -COCH₃ |

Note: The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in the following table.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1680 | Strong | C=O Stretch (Aryl ketone) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1270 | Strong | Aryl C-O Stretch (Asymmetric) |

| ~1250 | Strong | C-F Stretch |

| ~1020 | Medium | Aryl C-O Stretch (Symmetric) |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following key fragments are expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): m/z = 168

-

Base Peak: m/z = 153 (loss of -CH₃)

-

Other Fragments:

-

m/z = 125 (loss of -COCH₃)

-

m/z = 97 (fragmentation of the aromatic ring)

-

Experimental Protocols

The following are general protocols for the acquisition of spectral data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and record their mass-to-charge ratio (m/z) and relative abundance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Safety, handling, and MSDS for 1-(4-Fluoro-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS No. 64287-19-0). The information is intended to support safe laboratory practices and risk assessment for professionals working with this compound.

Chemical Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 64287-19-0 | |

| Molecular Formula | C9H9FO2 | |

| Molecular Weight | 168.16 g/mol | |

| Melting Point | 52 °C | |

| Appearance | Not explicitly stated for this specific compound, but related compounds are described as colorless to pale yellow liquids or solids. | |

| Solubility | Water soluble. Soluble in organic solvents. | |

| Storage Temperature | 10°C - 25°C in a well-closed container. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling, and appropriate PPE must be worn.

| PPE Category | Specification |

| Eye/Face Protection | Chemical splash-resistant safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use. |

| Body Protection | Standard laboratory coat. A chemically resistant apron may be necessary for tasks with a higher risk of splashing. |

| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. |

Handling Procedures

-

Engineering Controls: All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

-

Administrative Controls: Personnel must be trained on the specific hazards and handling procedures for this compound. Avoid working alone. Develop a standard operating procedure (SOP) for all experimental work. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

General Hygiene: Change contaminated clothing promptly. Preventive skin protection is recommended.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible. |

| Skin Contact | Promptly wash the contaminated skin with water. Remove contaminated clothing. If irritation persists after washing, get medical attention. |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the lower and upper lids. Remove contact lenses if present and easy to do. Get medical attention immediately. |

| Ingestion | Get medical attention immediately. |

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Wear appropriate PPE as outlined in Section 3.1.

-

Containment: Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Considerations

-

Dispose of this chemical and its container in accordance with local, state, and federal regulations.

-

It should be classified as hazardous waste.

-

Do not mix with non-halogenated waste.

-

Do not pour down the drain.

Experimental Protocols

Detailed, publicly available experimental protocols for the safety and toxicological testing of this compound were not identified in the conducted search. The toxicological properties have not been fully investigated.

Signaling Pathways and Toxicological Data

Information regarding specific signaling pathways affected by this compound is not available in the public domain. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.

Visualizations

Safe Handling Workflow

Caption: A generalized workflow for the safe handling of this compound.

First Aid Logical Flow

Caption: Decision-making flow for first aid response to exposure.

Potential Biological Activity of 1-(4-Fluoro-3-methoxyphenyl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-3-methoxyphenyl)ethanone is a substituted acetophenone that serves as a versatile starting material for the synthesis of a variety of heterocyclic and open-chain compounds. The presence of both a fluoro and a methoxy group on the phenyl ring is of particular interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence receptor interactions and solubility. This technical guide explores the potential biological activities of derivatives that can be synthesized from this compound, with a focus on chalcones and pyrazolines, based on the activities reported for analogous structures.

Synthetic Pathways

The primary route to synthesizing bioactive derivatives from this compound involves the Claisen-Schmidt condensation to form chalcones, which can then be cyclized to form pyrazolines.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol is a generalized procedure based on methods reported for the synthesis of similar chalcones.[1][2]

-

Reaction Setup: Dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as a 40% aqueous potassium hydroxide solution, dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Isolation and Purification: Filter the precipitated solid, wash with water until neutral, and then dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.

Experimental Protocol: Synthesis of Pyrazoline Derivatives from Chalcones

The following is a general protocol for the cyclization of chalcones to pyrazolines.[3][4]

-

Reaction Setup: Dissolve the synthesized chalcone derivative in a suitable solvent, such as ethanol or glacial acetic acid.

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 6-8 hours.

-

Reaction Monitoring: Monitor the completion of the reaction using TLC.

-

Isolation and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The resulting solid precipitate is filtered, washed with water, and dried. Purify the crude product by recrystallization from an appropriate solvent.

Potential Biological Activities

Based on studies of structurally similar compounds, derivatives of this compound are anticipated to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Pyrazoline derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.

The following table summarizes the anticancer activity of pyrazoline derivatives synthesized from 4-fluoroacetophenone, a structurally related starting material.[5]

| Compound ID | R Group (at C-5 of pyrazoline) | Cancer Cell Line | GI50 (µM) |

| 4b | 4-Nitrophenyl | MCF-7 | <0.1 |

| 4i | 3,4,5-Trimethoxyphenyl | MCF-7 | 6.6 |

| 4k | 3,4,5-Trimethoxyphenyl | MCF-7 | 12.4 |

| 4a | 4-Nitrophenyl | MCF-7 | 14.2 |

| 4h | 3,4,5-Trimethoxyphenyl | MCF-7 | 14.9 |

| 4m | 3,4,5-Trimethoxyphenyl | MCF-7 | 16.0 |

GI50: The concentration required to inhibit cell growth by 50%.

The following is a generalized protocol for assessing the anticancer activity of the synthesized compounds using the Sulforhodamine B (SRB) assay.[5]

-

Cell Culture: Plate cells (e.g., MCF-7) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid.

-

Staining: Stain the fixed cells with 0.4% SRB solution.

-

Absorbance Measurement: Wash the plates, solubilize the bound dye with 10 mM Tris base, and measure the absorbance at 510 nm.

-

Data Analysis: Calculate the GI50 values from the dose-response curves.

Anti-inflammatory Activity

Chalcone derivatives are known to possess significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

The anti-inflammatory activity of 4'-fluoro-2'-hydroxy-chalcone derivatives was evaluated using the carrageenan-induced paw edema model in rats.[4]

| Compound ID | R Group (on second aromatic ring) | % Inhibition of Edema (after 3h) |

| 5a | 3,4-Dimethoxy | 46 |

| 5b | 2,4-Dimethoxy | 32 |

| 5c | 4-Thiomethyl | 38 |

| 5d | 4-Methoxy | 62 |

| Celecoxib (Standard) | - | 58 |

This is a standard in vivo method to screen for anti-inflammatory activity.[4]

-

Animal Model: Use adult Wistar rats.

-

Compound Administration: Administer the test compounds orally at a specific dose.

-

Induction of Inflammation: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume at 1, 3, and 6 hours after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the extensive research on structurally similar compounds strongly suggests a high potential for this chemical class in drug discovery. The presence of the 4-fluoro and 3-methoxy substituents offers a unique electronic and steric profile that could lead to derivatives with enhanced potency and favorable pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of chalcone, pyrazoline, and other heterocyclic derivatives of this compound. Screening these compounds against a panel of cancer cell lines, bacterial and fungal strains, and in models of inflammation will be crucial to unlocking their therapeutic potential. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing lead compounds for further development.

References

- 1. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. thieme-connect.de [thieme-connect.de]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic routes for the preparation of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic methodologies, presents quantitative data, and includes visualizations to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 4-fluoro-3-methoxyacetophenone, is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenyl ring system is a common feature in a variety of biologically active molecules. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, making this intermediate highly sought after for the development of novel therapeutics.

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoroanisole.[1][2] This electrophilic aromatic substitution reaction provides a direct and reliable route to the desired ketone.

Key Starting Materials

The synthesis of this compound predominantly relies on two key starting materials:

-

2-Fluoroanisole (o-Fluoroanisole): The aromatic substrate that undergoes acylation.

-

Acylating Agent: Typically acetyl chloride or acetic anhydride, which provides the acetyl group.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most commonly employed catalyst to activate the acylating agent.[3]

Table 1: Physicochemical Properties of Key Starting Materials

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-Fluoroanisole | C₇H₇FO | 126.13 | 154-156 | -39 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-52 | -112 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 | -73 |

| Aluminum Chloride | AlCl₃ | 133.34 | 180 (sublimes) | 192.6 |

Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-fluoroanisole is the most direct pathway to synthesize this compound. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-fluoroanisole. The methoxy group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[3][4]

Materials:

-

2-Fluoroanisole

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). The mixture is cooled to 0-5 °C in an ice bath.

-

Addition of Acetyl Chloride: Acetyl chloride (1.1 equivalents) is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of 2-Fluoroanisole: 2-Fluoroanisole (1.0 equivalent) dissolved in anhydrous dichloromethane (30 mL) is then added dropwise to the reaction mixture over 1 hour, ensuring the temperature remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice (200 g) containing concentrated hydrochloric acid (50 mL) with vigorous stirring.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Washing: The combined organic layers are washed with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound as a solid.

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactants | |

| 2-Fluoroanisole | 1.0 eq |

| Acetyl Chloride | 1.1 eq |

| Aluminum Chloride | 1.2 eq |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 3-4 hours |

| Expected Yield | 70-85% |

| Product Appearance | White to off-white solid |

| Melting Point | ~55-58 °C |

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.6 (m, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃) | δ ~196 (C=O), ~158 (d, J=250 Hz, C-F), ~150 (C-OCH₃), ~125 (d, J=8 Hz, C-H), ~115 (d, J=2 Hz, C-H), ~113 (d, J=22 Hz, C-H), ~56 (OCH₃), ~26 (COCH₃) |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1600, 1510 (C=C aromatic stretch), ~1270 (C-O stretch), ~1230 (C-F stretch) |

| Mass Spec (EI) | m/z 168 (M⁺), 153 (M⁺ - CH₃), 125 (M⁺ - COCH₃) |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression from the key starting materials to the final product and its subsequent use in the synthesis of more complex, biologically active molecules.

Caption: Synthetic pathway to this compound and its role in drug discovery.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. The fluoro and methoxy substituents on the phenyl ring are key pharmacophoric features that can be exploited to modulate the biological activity and pharmacokinetic properties of a drug candidate. For instance, derivatives of the closely related 3-fluoro-4-methoxyphenyl moiety have been incorporated into potent and selective PI3Kδ inhibitors, which are being investigated for the treatment of inflammatory diseases and cancers. The ketone functional group in this compound provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Conclusion

This technical guide has outlined the fundamental aspects of the synthesis of this compound, focusing on the key starting materials and the prevalent Friedel-Crafts acylation methodology. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and scientists engaged in the synthesis of this important pharmaceutical intermediate. The versatility of this compound as a building block underscores its significance in the ongoing efforts of drug discovery and development.

References

Navigating the Solubility Landscape of 1-(4-Fluoro-3-methoxyphenyl)ethanone in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the predicted solubility of this compound in various organic solvents and furnishes detailed experimental protocols for its quantitative determination. In the absence of extensive published quantitative data, this guide empowers researchers to generate reliable solubility profiles through established methodologies.

Introduction to this compound

This compound, also known as 4-fluoro-3-methoxyacetophenone, is an aromatic ketone of significant interest in organic synthesis. Its structure, featuring a fluorinated and methoxylated phenyl ring, imparts unique electronic properties that are valuable in the development of novel bioactive molecules. Understanding its solubility is a critical first step in reaction design, purification, and formulation development.

While specific quantitative solubility data for this compound is not widely available in public literature, general principles of organic chemistry and data on analogous structures provide a strong basis for predicting its behavior. Aromatic ketones are typically soluble in a range of organic solvents and exhibit low solubility in water.[1] The presence of the polar methoxy group and the halogen fluorine atom can influence its interactions with different solvent classes. One source suggests that 4-Fluoro-3-methoxyacetophenone is water-soluble, which contrasts with the general understanding of aromatic ketones and may warrant experimental verification.[2]

Predicted and Experimental Solubility Data

Due to the current lack of specific quantitative solubility data in peer-reviewed literature, the following tables are presented as templates for researchers to populate with their experimentally determined values. This standardized format will facilitate the systematic recording and comparison of solubility data across various solvents and conditions.

Table 1: Qualitative Solubility of this compound at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Experimental Observation |

| Protic Solvents | Methanol | Soluble | |

| Ethanol | Soluble | ||

| Isopropanol | Soluble | ||

| Aprotic Polar Solvents | Acetone | Soluble | |

| Acetonitrile | Soluble | ||

| Dimethylformamide (DMF) | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble | ||

| Toluene | Soluble | ||

| Hexane | Sparingly Soluble / Insoluble | ||

| Ester Solvents | Ethyl Acetate | Soluble | |

| Aqueous Solvent | Water | Insoluble / Sparingly Soluble |

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

Experimental Protocols for Solubility Determination

To empower researchers to generate the critical data outlined above, this section details three robust and widely accepted methods for determining the solubility of an organic compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[3][4]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant-temperature orbital shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully extract a clear aliquot of the supernatant. It is critical to avoid transferring any undissolved solid. This can be achieved through centrifugation followed by careful pipetting, or by filtration through a syringe filter compatible with the solvent.

-

Quantification: Analyze the concentration of this compound in the clear supernatant. Common analytical techniques for quantification include High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy, provided a suitable chromophore exists and a calibration curve has been established.[4]

-

Calculation: From the determined concentration and the volume of the solvent, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Isothermal Shake-Flask Method Workflow

Gravimetric Method

The gravimetric method is a straightforward and reliable technique that relies on the precise measurement of mass.[5][6][7]

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the isothermal shake-flask method (steps 1 and 2).

-

Aliquot Transfer: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, solvent-resistant container (e.g., a glass vial or evaporating dish).

-

Solvent Evaporation: Remove the solvent under controlled conditions. This can be achieved by gentle heating in a fume hood, using a rotary evaporator, or by placing the container in a vacuum oven at a temperature below the compound's boiling point.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator or vacuum oven.

-

Calculation: The difference between the final weight of the container with the residue and the initial weight of the empty container gives the mass of the dissolved solute. The solubility can then be calculated based on the initial volume or mass of the supernatant taken.

Gravimetric Method Workflow

UV/Vis Spectrophotometry Method

This method is applicable if this compound exhibits significant absorbance in the UV/Visible spectrum and follows the Beer-Lambert law.[8][9][10]

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation and Dilution: Prepare a saturated solution as described in the isothermal shake-flask method. Carefully take a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

UV/Vis Spectrophotometry Workflow

Conclusion

While published quantitative solubility data for this compound remains scarce, this technical guide provides researchers with the necessary framework to confidently determine its solubility profile in a range of organic solvents. The detailed experimental protocols for the isothermal shake-flask, gravimetric, and UV/Vis spectrophotometry methods offer robust and reliable approaches to generating this critical data. By systematically applying these methodologies, scientists and drug development professionals can overcome the current data gap and facilitate the efficient use of this important chemical intermediate in their research and development endeavors.

References

- 1. All About Aromatic Ketones [unacademy.com]

- 2. 4-Fluoro-3-methoxyacetophenone | 64287-19-0 | FF70657 [biosynth.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

Discovery and background of fluorinated acetophenone derivatives

Biological Activities and Therapeutic Potential

Fluorinated acetophenone derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Fluorinated chalcones, in particular, have shown potent cytotoxic effects against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected Fluorinated Acetophenone Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Chalcone | 4'-morpholinoacetophenone derivative | HeLa | 6.10 | [1] |

| Fluorinated Chalcone | 4'-morpholinoacetophenone derivative | C6 | 4.16 | [1] |

| α-Fluorinated Chalcone | Indole ring-B derivative | HeLa | 0.025 | [2] |

| α-Fluorinated Chalcone | Indole ring-B derivative | U937 | 0.025 | [2] |

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Tubulin Preparation: Reconstitute lyophilized tubulin (≥99% pure) in ice-cold general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v) and keep on ice.

-

Assay Plate Preparation: Add 10 µL of various concentrations of the test compound (dissolved in an appropriate solvent like DMSO) to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Initiation of Polymerization: To each well, add 100 µL of the tubulin solution and 1 µL of GTP stock solution (100 mM). Mix gently.

-

Measurement: Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 90 minutes to monitor the increase in light scattering as tubulin polymerizes.

-

Data Analysis: Plot absorbance versus time. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Inhibition

Fluorinated acetophenone derivatives have also been identified as potent inhibitors of various enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Selected Fluorinated Acetophenone Derivatives

| Compound Class | Target Enzyme | Derivative | Ki (µM) | IC50 (µM) | Reference |

| Acetophenone Derivative | α-glycosidase | - | 167.98 ± 25.06 | - | |

| Acetophenone Derivative | Acetylcholinesterase (AChE) | - | 71.34 ± 11.25 | - | |

| Acetophenone Derivative | Tyrosinase | - | - | 73.65-101.13 | |

| Fluorinated Pyrazole | Bradykinin B1 Receptor | - | - | 0.023 | |

| Fluorinated Benzofuran | Interleukin-6 (IL-6) | - | - | 1.2–9.04 |

Experimental Protocol: In Vitro Kinase Assay (General)

-

Reaction Mixture Preparation: In a suitable assay plate, prepare a master mix containing the kinase buffer, the peptide substrate, and ATP.

-

Inhibitor Addition: Add various concentrations of the fluorinated acetophenone derivative (test inhibitor) to the wells. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the kinase reaction by adding the specific kinase enzyme to each well.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence-based detection with a phospho-specific antibody or radiometric assays using [γ-³²P]ATP.

-

Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated acetophenone derivatives are another area of active investigation. These compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. For instance, fluorofenidone has been shown to exert its anti-inflammatory effects, at least in part, by inhibiting the NF-κB pathway.

Antimicrobial Activity

Several fluorinated acetophenone derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Fluorinated Acetophenone Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

| Fluorinated Schiff Base | S. aureus | 5.1 - 43.4 | |

| Fluorinated Schiff Base | B. subtilis | 5.1 - 43.4 | |

| Fluorinated Schiff Base | E. coli | 5.1 - 43.4 | |

| Fluorinated Schiff Base | P. aeruginosa | 5.1 - 43.4 |

Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular mechanisms underlying the biological activities of fluorinated acetophenone derivatives is crucial for their rational design and development as therapeutic agents. Several key signaling pathways have been identified as being modulated by these compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain fluorinated acetophenone derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway.

Caption: Inhibition of the MAPK signaling pathway by fluorinated acetophenone derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is frequently observed in cancer. Some fluorinated acetophenone derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by fluorinated acetophenone derivatives.

Experimental Workflows

The discovery and development of novel fluorinated acetophenone derivatives follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for the development of fluorinated acetophenone derivatives.

Pharmacokinetics and ADME Properties

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The introduction of fluorine can significantly influence these pharmacokinetic parameters. For instance, fluorination can block metabolic hotspots, thereby increasing the metabolic stability and half-life of a drug. It can also modulate lipophilicity, which in turn affects absorption and distribution. While specific ADME data for a wide range of fluorinated acetophenone derivatives is still emerging, the general principles of fluorine's impact on pharmacokinetics provide a strong rationale for its continued use in the design of new drug candidates.[1]

Conclusion

Fluorinated acetophenone derivatives represent a rich and promising area of research in medicinal chemistry. Their diverse biological activities, coupled with the well-established benefits of fluorination, make them attractive candidates for the development of new therapies for a range of diseases, including cancer, inflammation, and infectious diseases. The continued exploration of their synthesis, mechanism of action, and pharmacokinetic properties will undoubtedly pave the way for the discovery of novel and effective drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-fluoro-3-methoxyphenyl)ethanone, a valuable building block in medicinal chemistry. The synthesis of substituted acetophenones is a critical step in the development of various pharmacologically active molecules, including chalcones and flavones, which have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. Due to the challenges associated with the direct synthesis from 2-fluoro-5-methoxyacetophenone via aromatic substitution rearrangement, this note details a more feasible and efficient two-step synthetic pathway. The presented methodology starts with the readily accessible 3-fluoro-4-hydroxyacetophenone, which undergoes O-methylation to yield the target compound. This protocol is designed to be a reliable resource for researchers in organic synthesis and drug discovery.

Introduction

Fluoro- and methoxy-substituted acetophenones are key intermediates in the synthesis of a wide range of biologically active compounds. The presence of fluorine and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, this compound serves as a precursor for the synthesis of chalcones, which are known to be scaffolds for anti-inflammatory drugs. A direct conversion from 2-fluoro-5-methoxyacetophenone to this compound is synthetically challenging due to the required rearrangement of the substitution pattern on the aromatic ring. Therefore, a more practical two-step approach is presented, commencing with the synthesis of 3-fluoro-4-hydroxyacetophenone, followed by its selective O-methylation.

Biological Relevance

Substituted acetophenones are precursors to a variety of biologically active molecules. For instance, they are used to synthesize chalcones, which are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Copper(II) complexes of trifluoromethyl methoxyphenyl-substituted β-diketones, derived from similar acetophenone precursors, have shown promise as anticancer agents with antibacterial properties[1]. Furthermore, fluorinated sulfonic esters derived from hydroxy/methoxy acetophenones have been investigated as inhibitors of biochemical targets linked to type 2 diabetes mellitus[2]. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[3].

Experimental Protocols

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-fluoro-4-hydroxyacetophenone, via demethylation of 3-fluoro-4-methoxyacetophenone. The second step is the O-methylation of 3-fluoro-4-hydroxyacetophenone to yield the final product.

Step 1: Synthesis of 3-Fluoro-4-hydroxyacetophenone

This protocol describes the demethylation of 3-fluoro-4-methoxyacetophenone to produce 3-fluoro-4-hydroxyacetophenone.

Materials:

-

3-Fluoro-4-methoxyacetophenone

-

Anhydrous Aluminum Bromide (AlBr₃)

-

Dried Toluene

-

Ice water

-

Ether

-

Magnesium Sulfate (MgSO₄)

Procedure: [4]

-

In a dried reaction vessel, add 20.4 g of 3-fluoro-4-methoxyacetophenone to 400 ml of dried toluene and stir at room temperature until uniform.

-

Slowly add 66.1 g of anhydrous aluminum bromide to the mixture over approximately 20 minutes.

-

Continue stirring the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into 600 ml of ice water.

-

Separate the organic layer.

-

Extract the aqueous layer twice with ether.

-

Combine all organic layers, wash with water, and dry over magnesium sulfate.

-

Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain a crude brown crystal.

-

Recrystallize the crude product from toluene to yield a white crystal of 3-fluoro-4-hydroxyacetophenone.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 20.4 g | [4] |

| Product Yield | 16.53 g (88%) | [4] |

| Melting Point | 127.0-128.2 °C | [4] |

Step 2: O-Methylation of 3-Fluoro-4-hydroxyacetophenone

This protocol details the O-methylation of 3-fluoro-4-hydroxyacetophenone to synthesize this compound. The procedure is based on standard methylation methods for phenols.

Materials:

-

3-Fluoro-4-hydroxyacetophenone

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Water

-

Ethyl Acetate

Procedure:

-